molecular formula C11H7Cl2NO2 B2677691 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 773869-18-4

1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2677691
CAS No.: 773869-18-4
M. Wt: 256.08
InChI Key: YQODFWSQJIVXJG-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of a pyrrole ring substituted with a 3,5-dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3,5-dichlorophenyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide and an acid such as hydrochloric acid for the hydrolysis step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the dichlorophenyl group and the pyrrole ring, which confer specific chemical properties and biological activities. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-7-4-8(13)6-9(5-7)14-3-1-2-10(14)11(15)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQODFWSQJIVXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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